molecular formula C13H16ClF3N2O B2823925 N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride CAS No. 1707580-57-1

N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride

Número de catálogo B2823925
Número CAS: 1707580-57-1
Peso molecular: 308.73
Clave InChI: WCBFNLYKVOSLQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(Piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride, also known as TFMB-PX1, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to target a specific protein, called poly(ADP-ribose) polymerase 14 (PARP14), which plays a crucial role in the development and progression of various diseases, including cancer and inflammation.

Aplicaciones Científicas De Investigación

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including variations of N-(piperidin-4-yl)-4-(trifluoromethyl)benzamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds have shown significant potency against AChE, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. Enhancements in the structure of these compounds, particularly through substitutions on the benzamide moiety, have led to increased activity. For example, certain derivatives have demonstrated an affinity much greater for AChE over butyrylcholinesterase (BuChE), highlighting their potential as candidates for antidementia agents (Sugimoto et al., 1990).

Metabolic Insights in Clinical Trials

Flumatinib, structurally related to this compound, has undergone Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML). The study aimed to identify the main metabolic pathways of flumatinib in humans. It was found that the parent drug was the main form recovered in human plasma, urine, and feces, with metabolites resulting from processes such as N-demethylation and amide hydrolysis, among others. This research provides valuable insights into the metabolism of such compounds in humans, crucial for drug development and therapeutic application (Gong et al., 2010).

Chemical Synthesis and Characterization

The synthesis and characterization of this compound and its analogs have been extensively studied to explore their potential applications in various fields, including medicinal chemistry and drug design. For instance, novel phosphoric triamides have been synthesized through the reaction of N-benzoylphosphoramidic dichloride with piperidine, leading to compounds with potential as ligands for chemical reactions or as building blocks for more complex molecules. These studies contribute to the understanding of the chemical properties and reactivity of such compounds (Gholivand et al., 2005).

Serotonin Receptor Agonism

Research into benzamide derivatives, including those related to this compound, has identified compounds with potential as serotonin 4 (5-HT4) receptor agonists. These compounds have shown promising effects in enhancing gastrointestinal motility, indicating their potential use as prokinetic agents. The structural modification of these compounds, particularly concerning the piperidine ring, has been crucial in achieving desired biological activities and pharmacokinetic profiles (Sonda et al., 2004).

Propiedades

IUPAC Name

N-piperidin-4-yl-4-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-9(2-4-10)12(19)18-11-5-7-17-8-6-11;/h1-4,11,17H,5-8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBFNLYKVOSLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.